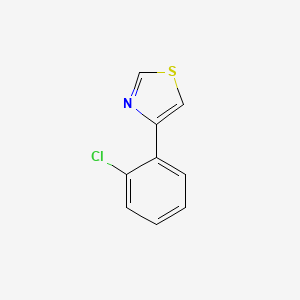

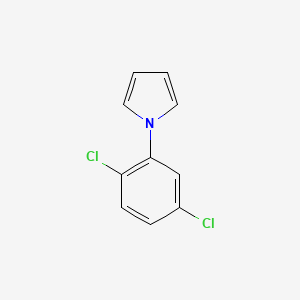

![molecular formula C14H13N3 B1366026 (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine CAS No. 446830-57-5](/img/structure/B1366026.png)

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine” is a chemical compound that has been synthesized and evaluated for its in vitro cytotoxic potential against a panel of cancer cell lines .

Synthesis Analysis

The compound has been synthesized using a scaffold of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one . The synthesis process has been described as mild and simple, involving a metal-free iodine/TBHP-mediated one-pot multicomponent reaction .Chemical Reactions Analysis

The compound has been synthesized through a reaction involving a (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one scaffold . The reaction conditions were described as mild and metal-free .Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

The use of potent and selective chemical inhibitors in human liver microsomal incubations, such as (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine, plays a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. This methodology aids in predicting drug-drug interactions when multiple drugs are coadministered to patients. Among the inhibitors, (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine and its analogs are highlighted for their selectivity towards specific CYP isoforms, which is essential for the accurate assessment of potential metabolic interactions and the development of safer therapeutic agents (Khojasteh et al., 2011).

Optoelectronic Material Development

Research on quinazolines, pyrimidines, and related heterocycles, including (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine derivatives, has been extensive due to their broad spectrum of biological activities and applications in electronic devices. These compounds, when incorporated into π-extended conjugated systems, have shown significant potential for the creation of novel optoelectronic materials. They have been utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, highlighting their importance in advancing electronic and photonic technologies (Lipunova et al., 2018).

Synthesis of Central Nervous System (CNS) Acting Drugs

The exploration of functional chemical groups capable of serving as lead molecules for the synthesis of compounds with CNS activity has identified heterocycles, such as (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine, as a potent pharmacophoric moiety. These compounds, characterized by their heteroatom content, are part of a class of organic compounds with potential effects ranging from antidepressant to anticonvulsant activities. This highlights the versatility of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine derivatives in the development of novel CNS drugs, offering avenues for the treatment of various neurological disorders (Saganuwan, 2017).

Pharmaceutical Impurity Analysis

The analysis of pharmaceutical impurities is crucial for ensuring the safety and efficacy of drugs. (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine and its derivatives have been studied for their roles as impurities in pharmaceutical compounds, particularly in proton pump inhibitors. Research in this area focuses on developing sensitive and selective analytical methods for the detection and quantification of these impurities, which is vital for regulatory compliance and the development of high-quality pharmaceutical products (Teunissen et al., 2010).

Eigenschaften

IUPAC Name |

(3-phenylimidazo[1,5-a]pyridin-1-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H,10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIUZUQCZMISGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)

![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)